5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine
Overview
Description
5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine is a heterocyclic compound with the molecular weight of 154.56 . It is a yellow to brown solid and is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-A]pyrazine derivatives has been elaborated in the literature . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .
Molecular Structure Analysis
The molecular structure of 5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine consists of two carbon and three nitrogen atoms . The InChI code is 1S/C5H3ClN4/c6-4-1-7-2-5-9-8-3-10(4)5/h1-3H
and the InChI key is JUOACTFGHZKVMT-UHFFFAOYSA-N
.
Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine are not detailed in the search results, triazole compounds are known to be capable of binding in the biological system with a variety of enzymes and receptors .
Physical And Chemical Properties Analysis
5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine is a yellow to brown solid . It has a molecular weight of 154.56 . The storage temperature is between 2-8°C .
Scientific Research Applications
Synthesis and Structural Elucidation
- Facile Synthesis Methods : Researchers have developed novel and convenient methods for synthesizing [1,2,4]triazolo[4,3-a]pyrazin-3-amines, including 5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine, through oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This process allows for the synthesis of various halogenated pyrazines with detailed structural elucidation using spectroscopic techniques like 1H-NMR, 13C-NMR, ESI-HRMS, and nuclear Overhauser effect spectra (Li et al., 2019).
Novel Synthetic Scaffolds and Anticonvulsant Activity
- Anticonvulsant Activity : A study synthesized substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines and tested their anticonvulsant activity against seizures in rats. The 1,2,4-triazolo[4,3-a]pyrazine ring system was noted for its potential as a bioisostere of the purine ring, exhibiting less propensity to cause emesis (Kelley et al., 1995).
Potential in Organic and Medicinal Chemistry
- Diverse Biological Activities : The triazolo[4,3-a]pyrazine scaffold is a key template in organic synthesis for developing various therapeutic agents. It displays a wide spectrum of potential biological activities due to its versatile structure and diverse derivatives that can be synthesized from it (Jethava et al., 2020).
Synthesis and Antimicrobial Evaluation
- Antimicrobial Activity : Research has been conducted on the synthesis of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines, demonstrating antimicrobial activity against clinically isolated bacterial and fungal strains. This highlights the potential of 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives in antimicrobial applications (Prasanna Kumara et al., 2013).
Pharmaceutical Research and Development
- Phosphodiesterase Inhibitors : Novel series of pyrazines have been reported as potent inhibitors with potential in pharmaceutical applications. For instance, pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines showed selectivity and potency as phosphodiesterase inhibitors, demonstrating drug-like properties and effectiveness in crossing the blood-brain barrier (Rombouts et al., 2015).
Safety And Hazards
Future Directions
The future directions for 5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine and its derivatives could involve further exploration of their antimicrobial, antioxidant, and antiviral potential . Additionally, the development of medicinal chemistry relevant building blocks based on the [1,2,4]triazolo[4,3-A]pyrazine platform could be a promising direction .
properties
IUPAC Name |
5-chloro-[1,2,4]triazolo[4,3-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-7-2-5-9-8-3-10(4)5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOACTFGHZKVMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=NN=C2C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857135 | |
Record name | 5-Chloro[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine | |
CAS RN |
63744-34-3 | |
Record name | 5-Chloro[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.